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molecular formula C8H9NS B1269149 2-Phenylethanethioamide CAS No. 645-54-5

2-Phenylethanethioamide

Cat. No. B1269149
M. Wt: 151.23 g/mol
InChI Key: CJXBHFANXQMZBF-UHFFFAOYSA-N
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Patent
US04501894

Procedure details

40 g of ethyl bromopyruvate were progressively added to a mixture of 30.2 g of phenylthioacetamide, 120 ml of ethanol and 20 ml of pyridine and the mixture was refluxed for 16 hours. The mixture was evaporated to dryness under reduced pressure and the residue was added to a water-ether mixture. The mixture was stirred and the decanted aqueous phase was extracted with ether. The combined organic phases were evaporated to dryness and the residue was chromatographed over silica gel. Elution with a 7-3 hexane-ethyl acetate mixture yielded 22.5 g of ethyl 2-benzyl-thiazole-4-carboxylate melting at 78°-79° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:10]1([CH2:16][C:17]([NH2:19])=[S:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(O)C>N1C=CC=CC=1>[CH2:16]([C:17]1[S:18][CH:2]=[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])[N:19]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
30.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=S)N
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added to a water-ether mixture
EXTRACTION
Type
EXTRACTION
Details
the decanted aqueous phase was extracted with ether
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel
WASH
Type
WASH
Details
Elution with a 7-3 hexane-ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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